molecular formula C11H18O2 B2711252 4-(Cyclopentyloxy)cyclohexan-1-one CAS No. 1566478-08-7

4-(Cyclopentyloxy)cyclohexan-1-one

Cat. No.: B2711252
CAS No.: 1566478-08-7
M. Wt: 182.263
InChI Key: OORTZLWQAQITMM-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)cyclohexan-1-one is an organic compound with the molecular formula C₁₁H₁₈O₂ It is a derivative of cyclohexanone, where a cyclopentyloxy group is attached to the fourth carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)cyclohexan-1-one typically involves the following steps:

    Starting Materials: Cyclohexanone and cyclopentanol.

    Reaction: The cyclopentanol is reacted with cyclohexanone in the presence of an acid catalyst to form the desired product.

    Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-(Cyclopentyloxy)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used as a building block in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group may enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound, which lacks the cyclopentyloxy group.

    4-Hydroxycyclohexanone: A derivative with a hydroxyl group instead of the cyclopentyloxy group.

    4-Methoxycyclohexanone: A derivative with a methoxy group.

Uniqueness

4-(Cyclopentyloxy)cyclohexan-1-one is unique due to the presence of the cyclopentyloxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-cyclopentyloxycyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h10-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORTZLWQAQITMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566478-08-7
Record name 4-(cyclopentyloxy)cyclohexan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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